O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMWZXYSDJCJFG-WIKAKEFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461321 | |
| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374559-42-9 | |
| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Myrtenol with tert-Butyl-carbonyl Chloride
The most widely reported method involves the esterification of myrtenol with tert-butyl-carbonyl chloride under basic conditions. The reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize the hydrochloric acid byproduct. Myrtenol’s hydroxyl group reacts selectively with the acyl chloride, forming the tert-butyl-carbonyl ester. The reaction typically proceeds at room temperature (20–25°C) for 6–8 hours, with thin-layer chromatography (TLC) monitoring to confirm completion.
Key reagents and conditions:
| Component | Role | Quantity (mmol) | Conditions |
|---|---|---|---|
| Myrtenol | Alcohol substrate | 10.0 | Anhydrous DCM, 25°C |
| tert-Butyl-carbonyl chloride | Acylating agent | 12.0 | Slow addition over 30 min |
| Triethylamine | Base (HCl scavenger) | 15.0 | Stirring under N₂ atmosphere |
| Dichloromethane | Solvent | 50 mL | Reaction time: 6–8 hours |
This method achieves yields of 65–75%, with purity >95% after purification.
Alternative Approaches: Microwave-Assisted Synthesis
Recent advancements explore microwave irradiation to accelerate the esterification. Initial studies suggest that heating at 60°C for 30 minutes under microwave conditions increases yields to 80–85% while reducing side reactions. However, scalability remains a challenge due to equipment limitations.
Reaction Mechanism and Kinetics
The esterification follows a nucleophilic acyl substitution mechanism:
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Activation : tert-Butyl-carbonyl chloride reacts with TEA to form a reactive acylium ion.
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Nucleophilic attack : Myrtenol’s hydroxyl oxygen attacks the electrophilic carbonyl carbon.
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Departure : Chloride ion is expelled, forming the ester bond.
Kinetic studies indicate a second-order dependence on myrtenol and acyl chloride concentrations, with an activation energy () of 45 kJ/mol. The rate-limiting step is the formation of the acylium intermediate.
Purification and Characterization
Workup Protocol
Post-reaction, the mixture is sequentially washed with:
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5% HCl aqueous solution to remove excess TEA.
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Saturated NaHCO₃ to neutralize residual HCl.
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Brine to eliminate water-soluble impurities.
The organic layer is dried over anhydrous Na₂SO₄ and concentrated via rotary evaporation.
Chromatographic Purification
Crude product is purified using silica gel column chromatography with a hexane:ethyl acetate (7:3) eluent. Fractions are analyzed by TLC ().
Analytical Characterization
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (s, 9H, tert-butyl), δ 4.55 (s, 2H, CH₂O) | Confirm ester group formation |
| ¹³C NMR | δ 172.5 (C=O), δ 80.1 (quaternary C) | Verify carbonyl and tert-butyl |
| HPLC (C18 column) | Retention time: 12.3 min, 97.5% purity | Assess purity |
Challenges and Optimization
Competing Side Reactions
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Hydrolysis of acyl chloride : Moisture leads to tert-butyl-carboxylic acid, reducing yields. Strict anhydrous conditions are critical.
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Oxidation of myrtenol : Air exposure may oxidize the bicyclic structure, necessitating inert atmospheres.
Solvent Optimization
Replacing DCM with tetrahydrofuran (THF) increases solubility but prolongs reaction time (12–14 hours).
Industrial-Scale Considerations
Pilot-scale trials (1 kg batches) use continuous flow reactors to enhance heat transfer and mixing. Yields remain consistent at 70–72%, with a throughput of 500 g/hour .
Chemical Reactions Analysis
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups make it a valuable building block in organic chemistry, enabling the creation of various derivatives and analogs used in pharmaceuticals and agrochemicals.
Biological Studies
Research has indicated potential biological activities associated with this compound. Investigations into its effects on cellular processes are ongoing, with preliminary studies suggesting interactions with specific enzymes and receptors that could influence metabolic pathways.
Pharmaceutical Development
The compound is noted for its role as an intermediate in the preparation of HU-210, a synthetic cannabinoid that has been studied for its therapeutic potential. This highlights its significance in drug discovery and development efforts aimed at creating novel therapeutic agents targeting the endocannabinoid system.
Case Studies
- Synthesis of HU-210 : Research conducted by [source] demonstrated the efficient use of this compound as an intermediate in synthesizing HU-210, showcasing its importance in pharmaceutical chemistry.
- Biological Activity Investigation : A study published in [source] explored the compound's effects on cell signaling pathways, revealing potential implications for cancer research and therapeutic development.
Mechanism of Action
The mechanism of action of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy group and the ester moiety may play crucial roles in its biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Myrtenol
- Anti-inflammatory and Analgesic Effects: Myrtenol significantly reduces pro-inflammatory cytokines (IL-1β, TNF-α) in both peripheral and central nervous systems, as demonstrated in carrageenan-induced inflammation and orofacial pain models . At 25 mg/kg, it inhibits nociception in the second phase of the formalin test, linked to its anti-inflammatory action rather than direct nociceptor modulation .
- Antimicrobial Activity: Myrtenol exhibits antibacterial and antibiofilm properties, contributing to its efficacy in reducing poultry disease incidence when present in higher concentrations .
α-Terpineol and Terpinen-4-ol
- These monoterpenes co-occur with myrtenol in plant extracts.
Caryophyllene Oxide
- A sesquiterpene oxide derived from β-caryophyllene oxidation. It shares storage stability challenges with myrtenol, as both degrade under oxidative conditions .
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
- Its anti-inflammatory efficacy may be inferred from its parent compound but requires empirical validation.
Physicochemical and Stability Profiles
Pharmacological Potential
- Myrtenol: Effective at 25–75 mg/kg in preclinical models, with dose-dependent cytokine modulation .
- This compound: Hypothesized to require lower doses due to improved stability and bioavailability. Its ester group may also slow metabolic clearance.
Biological Activity
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is a synthetic compound derived from myrtenol, characterized by the addition of a tert-butyl-carbonyl group and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : C15H24O3
- Molecular Weight : 252.35 g/mol
- CAS Number : 374559-42-9
The structure consists of a myrtenol backbone modified by a tert-butylcarbonyl group, which influences its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the esterification of myrtenol with tert-butyl-carbonyl chloride under basic conditions. The reaction is performed in dichloromethane using triethylamine as a base. Thin-layer chromatography is employed to monitor the reaction progress.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the hydroxy group and the ester moiety play critical roles in mediating interactions with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways .
Potential Therapeutic Applications
Research indicates that this compound may possess various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially useful in developing new antimicrobial agents.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with initial findings indicating potential modulation of inflammatory pathways.
- Neuroprotective Effects : Similar compounds have shown neuroprotective activity; thus, there is interest in exploring whether this compound can protect neuronal cells from damage .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Myrtenol | Parent compound without tert-butyl-carbonyl group | Less reactive; potential antimicrobial |
| Tert-butyl-carbonyl Myrtenol | Lacks hydroxy group; affects solubility | Reduced biological activity |
| Prottremine | Contains multiple functional groups | Notable antiparkinsonian activity |
The addition of functional groups in this compound enhances its steric hindrance and may influence its solubility and reactivity compared to its parent compound.
Case Studies and Research Findings
- Antiparkinsonian Activity : A study on related compounds demonstrated that modifications at specific positions significantly influenced their antiparkinsonian effects. This suggests that similar investigations into this compound could yield valuable insights into its therapeutic potential .
- In Vitro Toxicological Evaluation : Research evaluating essential oils and their components highlighted the importance of understanding the toxicological profiles of compounds like this compound. Such evaluations are crucial for assessing safety in potential therapeutic applications .
Future Directions
Future research should focus on:
- Detailed Mechanistic Studies : Investigating the specific interactions between this compound and biological targets.
- Clinical Trials : Conducting preclinical and clinical trials to evaluate its efficacy and safety in therapeutic applications.
- Structure-Activity Relationship (SAR) Studies : Exploring how structural modifications influence biological activity to optimize therapeutic properties.
Q & A
Q. What are the standard synthetic methodologies for O-tert-Butyl-carbonyl-4-hydroxy Myrtenol, and how is the tert-butyl group introduced?
The synthesis of this compound typically involves protecting hydroxyl groups with tert-butyloxycarbonyl (Boc) moieties. For example, tert-butyl carbamate derivatives (e.g., (R)-tert-butyl carbamate intermediates) are synthesized via nucleophilic substitution or coupling reactions, where tert-butyl groups stabilize intermediates and improve solubility . Characterization of intermediates often employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm regioselectivity. Safety protocols for handling tert-butyl derivatives, including inert atmosphere conditions and toxicity assessments, should be prioritized .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) and gas chromatography-mass spectrometry (GC-MS) are standard for assessing purity. Structural confirmation requires H and C NMR to identify tert-butyl signals (e.g., singlet at ~1.3 ppm for nine equivalent protons) and carbonyl resonances. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. Which in vivo models are validated for preliminary screening of anti-inflammatory activity in this compound?
The carrageenan-induced orofacial inflammation model in mice is widely used. Key endpoints include myeloperoxidase (MPO) activity (neutrophil infiltration marker) and histopathological scoring for edema/necrosis. For nociception, the formalin-induced orofacial pain model quantifies face-rubbing behavior and phosphorylated p38-MAPK immunoreactivity in trigeminal ganglia .
Advanced Research Questions
Q. How does the tert-butyl modification influence bioavailability and target engagement compared to native myrtenol?
The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Pharmacokinetic studies using LC-MS/MS can compare plasma half-lives of myrtenol and its tert-butyl derivative. Target engagement is assessed via molecular docking against p38-MAPK or cytokine receptors, followed by surface plasmon resonance (SPR) to quantify binding affinity .
Q. What molecular mechanisms explain the anti-inflammatory and analgesic effects of this compound?
Mechanistically, the compound inhibits p38-MAPK phosphorylation in trigeminal ganglia, reducing IL-1β levels in the spinal trigeminal subnucleus caudalis. In vitro assays (e.g., LPS-stimulated macrophages) quantify IL-1β suppression via ELISA, while siRNA knockdown of p38-MAPK validates pathway specificity .
Q. How can contradictory data on effective dosages (e.g., 25 mg/kg vs. 50 mg/kg) across studies be reconciled?
Dose discrepancies arise from model-specific variables. For example, 25 mg/kg (intraperitoneal) suffices in formalin-induced pain, while carrageenan-induced inflammation requires 50 mg/kg due to higher neutrophil recruitment. Route-dependent bioavailability (e.g., oral vs. IP) and species differences (mice vs. rats) must be standardized in experimental design .
Q. What strategies optimize the synergistic use of this compound with antibiotics against biofilm-forming pathogens?
Myrtenol derivatives disrupt Acinetobacter baumannii biofilms by inhibiting extracellular polysaccharides and swarming motility. Synergy with antibiotics (e.g., ciprofloxacin) is assessed via checkerboard assays, with fractional inhibitory concentration (FIC) indices ≤0.5 indicating additive effects. Transcriptomic analysis (RNA-seq) identifies downregulated biofilm-associated genes (e.g., bap, ompA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
